molecular formula C9H13NO B1282996 4-(2-Aminopropan-2-yl)phenol

4-(2-Aminopropan-2-yl)phenol

Cat. No. B1282996
M. Wt: 151.21 g/mol
InChI Key: YOZMIMYRFCYAQY-UHFFFAOYSA-N
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Patent
US04746754

Procedure details

A 0.10-g sample of 4-(1-methylethenyl)phenol is exposed to excess, gaseous ammonia for about 1 day at 50° C. under autogenous pressure in a closed heavy wall glass bottle. The excess ammonia is purged and a quantitative yield of 2-amino-2-(4-hydroxyphenyl)propane is obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[CH:6][CH:5]=1)=[CH2:3].[NH3:11]>>[NH2:11][C:2]([C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[CH:6][CH:5]=1)([CH3:1])[CH3:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=C)C1=CC=C(C=C1)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for about 1 day
Duration
1 d
CUSTOM
Type
CUSTOM
Details
at 50° C.
CUSTOM
Type
CUSTOM
Details
The excess ammonia is purged

Outcomes

Product
Name
Type
product
Smiles
NC(C)(C)C1=CC=C(C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.